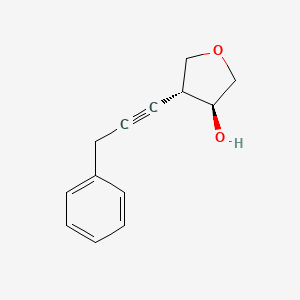![molecular formula C11H7ClN2S B1531896 4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine CAS No. 16290-75-8](/img/structure/B1531896.png)
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine
Overview
Description
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused ring system that includes a thiophene ring and a pyrimidine ring, with a chlorine atom at the 4-position and a methyl group at the 2-position.
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, are known to inhibit various enzymes and pathways . They are structural analogs of purines and have been found to have diverse biological activities .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . They can inhibit the action of certain enzymes, leading to alterations in cellular signaling pathways .
Biochemical Pathways
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine may affect various biochemical pathways due to its potential inhibitory effects on certain enzymes Thienopyrimidine derivatives have been associated with the inhibition of various enzymes and pathways .
Result of Action
Thienopyrimidine derivatives are known to have various biological activities, including potential anticancer effects .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine, like other thienopyrimidines, has been shown to interact with various enzymes and proteins. For instance, thienopyrimidines have been reported to inhibit protein kinases (PKs), which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions often involves the thienopyrimidine compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with enzymes like PKs. By inhibiting these enzymes, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of PKs can disrupt signal transduction pathways, potentially leading to effects such as reduced cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, by inhibiting PKs, the compound can disrupt the phosphorylation of proteins, a key process in many cellular functions .
Preparation Methods
The synthesis of 4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of aminothiophene derivatives with appropriate reagents to form the thienopyrimidine ring system. For example, the reaction of 2-amino-3-chlorothiophene with formamide under reflux conditions can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, kinase inhibitor, and anti-inflammatory compound.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Comparison with Similar Compounds
4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine: Lacks the chlorine and methyl substituents but shares the core structure.
4-Chlorothieno[3,2-d]pyrimidine: Similar structure but without the methyl group at the 2-position.
2-Methylthieno[3,2-d]pyrimidine: Similar structure but without the chlorine atom at the 4-position
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-chloro-2-methyl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S/c1-6-13-9-7-4-2-3-5-8(7)15-10(9)11(12)14-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDDDQFYCMMEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol](/img/structure/B1531814.png)
![1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one](/img/structure/B1531815.png)
![2-(1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}cyclopropyl)acetic acid](/img/structure/B1531816.png)

![3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1531820.png)
![3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531821.png)
![2-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531822.png)
![4-[2-(Pyrrolidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531823.png)

![1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531829.png)




